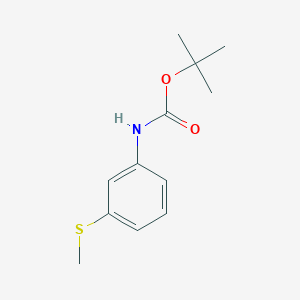
tert-Butyl (3-(methylthio)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl carbamate is a compound with the formula C5H11NO2 . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of tert-Butyl carbamate is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
Tert-Butyl carbamate is a white to pale yellow or pale pink crystalline powder . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate, also known as tert-Butyl (3-(methylthio)phenyl)carbamate:
Pharmaceutical Intermediates
tert-Butyl N-[3-(methylsulfanyl)phenyl]carbamate: is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with potential therapeutic benefits. For instance, it can be used in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .
Antimicrobial Agents
This compound has shown potential in the development of antimicrobial agents. Its derivatives have been tested for antibacterial and antifungal activities, showing promising results against various strains of bacteria and fungi . This makes it a valuable candidate for further research in combating microbial infections.
Organic Synthesis
In organic chemistry, tert-Butyl (3-(methylthio)phenyl)carbamate is utilized as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including amination, esterification, and reduction, making it a versatile intermediate in synthetic organic chemistry .
Material Science
The compound can be used in the development of new materials with specific properties. For example, its derivatives can be incorporated into polymers to enhance their thermal stability and mechanical strength. This application is particularly relevant in the field of advanced materials and nanotechnology .
Biological Studies
Researchers use tert-Butyl (3-(methylthio)phenyl)carbamate in biological studies to understand its effects on different biological systems. Its interactions with enzymes and proteins can provide insights into its potential as a therapeutic agent or its role in biological pathways .
Chemical Probes
The compound can serve as a chemical probe in various biochemical assays. Its ability to bind to specific targets makes it useful in studying the mechanisms of action of different biological molecules. This application is crucial for drug discovery and development .
Environmental Chemistry
In environmental chemistry, tert-Butyl N-[3-(methylsulfanyl)phenyl]carbamate can be used to study the degradation and persistence of chemical compounds in the environment. Its stability and reactivity under different conditions can provide valuable data for environmental monitoring and pollution control .
Agricultural Chemistry
The compound has potential applications in agricultural chemistry, particularly in the development of new pesticides or herbicides. Its chemical properties can be exploited to create compounds that are effective against pests while being safe for crops and the environment .
These applications highlight the versatility and importance of tert-Butyl (3-(methylthio)phenyl)carbamate in various fields of scientific research. Each application provides a unique perspective on how this compound can contribute to advancements in science and technology.
properties
IUPAC Name |
tert-butyl N-(3-methylsulfanylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-6-5-7-10(8-9)16-4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGRLMLROJKVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146374-45-0 |
Source


|
| Record name | tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

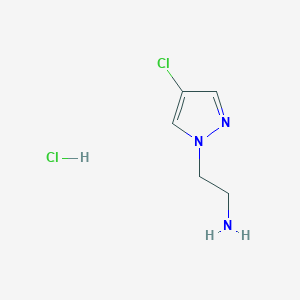
![1-[(4As,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-2-chloropropan-1-one](/img/structure/B2848548.png)
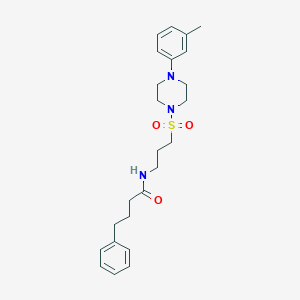

![2-[7-(2-Chloropropanoyl)-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N,N-dimethylacetamide](/img/structure/B2848551.png)

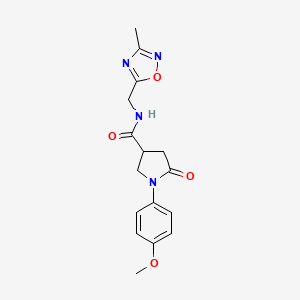
![Allyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848561.png)

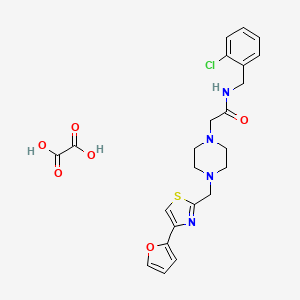
![1-Benzyl-4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-2-one](/img/structure/B2848565.png)
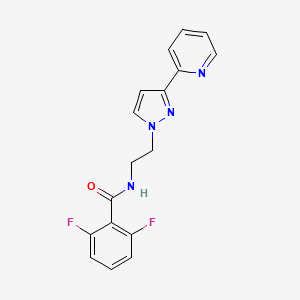
![N-(4-methylbenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2848569.png)
![N-Boc-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2848570.png)